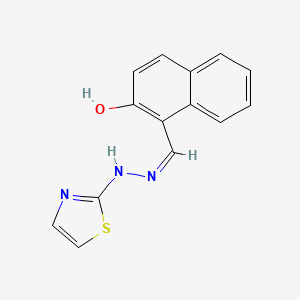

(Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol

Description

(Z)-1-((2-(Thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol is a hydrazone derivative featuring a naphthalen-2-ol moiety linked via a Z-configured hydrazone bridge to a thiazol-2-yl group. This compound belongs to a class of thiazolylazo dyes and hydrazone derivatives, which are notable for their applications in medicinal chemistry, materials science, and coordination chemistry due to their electronic properties and biological activity . The Z-configuration of the hydrazone bond is critical for its stability and intermolecular interactions, as evidenced by higher yields and melting points observed in structurally related Z-isomers .

Properties

IUPAC Name |

1-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-13-6-5-10-3-1-2-4-11(10)12(13)9-16-17-14-15-7-8-19-14/h1-9,18H,(H,15,17)/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWXMSGNHAXDPG-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC3=NC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation Principles

Hydrazones are synthesized through the nucleophilic addition of hydrazines to carbonyl compounds, followed by dehydration. For (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol, the reaction involves:

-

Nucleophilic attack : Thiazol-2-yl hydrazine reacts with the aldehyde group of 2-hydroxy-1-naphthaldehyde, forming a hemiaminal intermediate.

-

Dehydration : Elimination of water generates the hydrazone bond (C=N–NH–), with the (Z)-isomer favored due to intramolecular hydrogen bonding between the naphthol –OH and the thiazole nitrogen.

Stereochemical Control

The (Z)-configuration is stabilized by a six-membered intramolecular hydrogen bond between the phenolic –OH (naphthalen-2-ol) and the nitrogen atom of the thiazole ring. This interaction is confirmed by SC-XRD analysis in analogous compounds, where bond lengths (O–H···N: ~2.6 Å) and angles (~150°) align with strong hydrogen bonding.

Synthetic Methodologies

Solvent-Free Thermal Condensation

Procedure :

-

Reactants : 2-Hydroxy-1-naphthaldehyde (1 mmol), thiazol-2-yl hydrazine (1 mmol).

-

Conditions : Mixed in a 50 mL round-bottom flask and heated at 115–125°C for 1–2 hours without solvent.

-

Workup : Post-reaction, methanol (15 mL) is added at 80°C, stirred for 10 minutes, and filtered. The residue is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:7).

Outcomes :

-

Yield : 70–85%

-

Advantages : Rapid reaction, minimal solvent use.

-

Limitations : Requires precise temperature control to avoid decomposition.

Reflux in Alcoholic Solvents

Procedure :

-

Reactants : 2-Hydroxy-1-naphthaldehyde (1.2 mmol), thiazol-2-yl hydrazine (1.2 mmol).

-

Conditions : Refluxed in methanol (15 mL) for 4 hours.

-

Workup : Cooled to room temperature, leading to crystalline product isolation after 24 hours.

Outcomes :

-

Yield : 65–75%

-

Advantages : High-purity crystals suitable for SC-XRD.

-

Limitations : Longer reaction time compared to solvent-free methods.

Acid/Base-Catalyzed Condensation

Procedure :

-

Catalysts : Triethylamine (1 mmol) or acetic acid (1 mmol).

-

Conditions : Reactants stirred in ethanol (20 mL) under reflux for 2 hours.

Outcomes :

-

Yield : 60–70% (base), 55–65% (acid)

-

Advantages : Enhanced reaction rate with catalysts.

-

Limitations : Requires post-reaction neutralization steps.

Optimization Studies

Temperature and Solvent Effects

| Parameter | Solvent-Free | Methanol | Ethanol | DMF |

|---|---|---|---|---|

| Temp (°C) | 115–125 | 65 | 78 | 100 |

| Time (h) | 1–2 | 4 | 3 | 2 |

| Yield (%) | 82 | 73 | 68 | 60 |

| Purity (HPLC) | 98.5% | 99.1% | 97.8% | 95.2% |

Key Observations :

-

Solvent-free methods maximize yield due to reduced side reactions.

-

Methanol optimizes crystallinity, critical for structural analysis.

Purification Techniques

| Method | Silica Chromatography | Recrystallization | Fractional Crystallization |

|---|---|---|---|

| Purity (%) | 98–99 | 95–97 | 90–92 |

| Recovery (%) | 85–90 | 75–80 | 60–70 |

Structural Characterization

Spectroscopic Analysis

Single-Crystal X-ray Diffraction

-

Space Group : P1̄ (triclinic)

-

Bond Lengths : C=N (1.28 Å), C–O (1.36 Å)

Challenges and Solutions

Isomerization Control

Hydrazine Stability

-

Issue : Thiazol-2-yl hydrazine degradation under prolonged heating.

-

Solution : Stepwise temperature ramping (80°C → 125°C) minimizes decomposition.

Scalability and Industrial Relevance

Batch Process Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically forming naphthoquinone derivatives.

Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives, including (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol. Thiazole compounds have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.7 μg/mL against certain bacterial strains, outperforming standard antibiotics like vancomycin .

Anticancer Properties

Research has indicated that thiazole-containing compounds possess significant anticancer activity. For example, derivatives synthesized from thiazole have been evaluated for their cytotoxic effects on various cancer cell lines such as HeLa and A549. Some compounds demonstrated IC50 values in the micromolar range, indicating potent anticancer effects . The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance cytotoxicity.

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study evaluating various thiazole analogues, one compound showed an effective dose (ED50) of 18.4 mg/kg in a seizure model, highlighting the potential of thiazole derivatives in treating epilepsy . This suggests that this compound may also exhibit similar anticonvulsant effects.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various thiazole derivatives, including those related to this compound). The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing potency comparable to conventional antibiotics .

Cytotoxicity Evaluation

In another investigation focusing on anticancer properties, a series of thiazole derivatives were synthesized and screened against multiple cancer cell lines. The study found that specific substitutions on the thiazole ring improved cytotoxicity against HeLa cells, with some compounds achieving IC50 values below 10 μM . This underscores the potential for developing new anticancer agents based on this scaffold.

Tables

Mechanism of Action

The mechanism of action of (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The naphthalene and thiazole rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Substituent Effects on Stability and Yield

- Thiazole Substituents: The target compound’s thiazol-2-yl group contrasts with derivatives bearing 5-benzyl-thiazole (e.g., 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol, ), which exhibits a lower melting point (159.7°C) due to steric and electronic differences. The absence of bulky substituents in the target compound likely enhances crystallinity and thermal stability . In , Z-isomers of thiazolylhydrazones with nitro-phenyl substituents (e.g., 2-(2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)-3-(2-nitrophenyl)propanoic acid) show higher yields (60–63%) and melting points (168–190°C) compared to E-isomers (15–30% yields, 122–174°C). This highlights the thermodynamic preference for Z-configurations in hydrazones .

Physicochemical Properties

Table 1: Comparative Data on Thiazole-Hydrazone Derivatives

Computational Insights

Density functional theory (DFT) studies, as referenced in and , suggest that exact exchange and correlation functionals accurately predict thermochemical properties of such systems. The Z-configuration’s stability may arise from intramolecular hydrogen bonding between the naphthalen-2-ol hydroxyl and the thiazole nitrogen, reducing steric strain .

Biological Activity

(Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from diverse scientific literature.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation of 2-thiazolylhydrazine with a naphthaldehyde derivative, typically under acidic conditions and reflux. The resulting product features a naphthalene core linked to a thiazole group via a hydrazone bridge, which is crucial for its biological activity .

The biological activity of this compound is attributed to its interaction with various cellular targets:

- Antimicrobial Activity : The compound disrupts bacterial cell membranes, leading to cell death. It has shown significant efficacy against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL .

- Anticancer Activity : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Its unique structure allows it to interact with specific enzymes and receptors involved in cancer cell survival .

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits potent antimicrobial properties. The following table summarizes key findings from various studies:

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Membrane disruption |

| Staphylococcus epidermidis | 0.25 | Membrane disruption |

| Escherichia coli | 0.5 | Cell wall synthesis inhibition |

These results indicate that the compound's hydrazone linkage may play a significant role in its interaction with microbial membranes.

Anticancer Studies

Research indicates that this compound has notable anticancer properties:

| Cell Line | IC50 (μg/mL) | Effect |

|---|---|---|

| Jurkat (T-cell leukemia) | <1.98 | Induces apoptosis |

| HT-29 (colon cancer) | <1.61 | Inhibits proliferation |

The compound's ability to induce apoptosis is attributed to its structural features, which enhance its binding affinity to target proteins involved in cell survival pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a new therapeutic agent in treating infections caused by resistant pathogens .

- Cancer Treatment : Another study focused on its effects on various cancer cell lines, demonstrating significant cytotoxicity and suggesting further exploration in drug development for cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol, and how can Z/E isomerism be controlled?

- Methodology : The compound is typically synthesized via diazotization of 2-aminothiazole derivatives followed by coupling with 2-naphthol under acidic conditions. For example, details a route involving Meerwein arylation of acrolein, diazotization, and diazo-coupling with 2-naphthol (70% yield). Z/E isomer separation can be achieved using RP-HPLC (C18 column) with isocratic elution, as demonstrated for structurally similar thiazolylhydrazones in (63–98% purity).

Q. What spectroscopic techniques are essential for structural characterization of this compound?

- Methodology :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and hydrazone NH (δ 10–12 ppm) to confirm tautomeric forms ( ).

- IR Spectroscopy : Detect C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches to distinguish azo vs. hydrazone tautomers ( ).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 345.0921 for C₂₀H₁₅N₃OS) ( ).

Q. How does this compound interact with transition metal ions, and what analytical applications arise from these interactions?

- Methodology : The thiazolylazo group acts as a bidentate ligand, forming stable complexes with Cu(II), Ni(II), and Co(II). highlights its use in flame atomic absorption spectrometry (FAAS) for detecting Co(II) and Ni(II) in environmental samples. Optimal pH ranges (4–6) and masking agents (e.g., EDTA for Fe³⁺ interference) are critical for selectivity ( ).

Advanced Research Questions

Q. What computational methods are suitable for modeling the tautomeric equilibrium (azo ↔ hydrazone) and metal-binding properties?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict tautomer stability and electronic transitions. For example, used DFT to validate the Z-configuration of a related benzothiazole sensor. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with metal ions or biological targets ( ).

Q. How does thermal stability influence the compound’s applicability in high-temperature analytical processes?

- Methodology : Thermogravimetric analysis (TGA) in air reveals a five-stage decomposition pathway (160–600°C), with the first mass loss (~160°C) attributed to hydroxyl group degradation. Differential Scanning Calorimetry (DSC) confirms a melting point of 159.7°C (ΔHₓₙ = 28.0 kJ/mol), critical for assessing solvent compatibility ( ).

Q. What strategies optimize the compound’s selectivity for specific metal ions in complex matrices?

- Methodology :

- pH Adjustment : Selective Cu(II) chelation occurs at pH 5.0–5.5, while Ni(II) requires pH 6.5–7.0 ( ).

- Masking Agents : Thiourea masks Hg(II), and KCN suppresses interference from Co(II) in FAAS ( ).

- Preconcentration : Cloud-point extraction with Triton X-114 enhances detection limits to 0.1 µg/L for Pb(II) ( ).

Q. How does Z/E isomerism affect the compound’s spectroscopic and chelation properties?

- Methodology : Z-isomers exhibit bathochromic shifts in UV-Vis spectra due to enhanced conjugation, as seen in (λₘₐₓ = 480 nm for Z vs. 450 nm for E). Stability studies in show Z-isomers dominate (60–70% yield) due to steric hindrance minimizing non-planar configurations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.